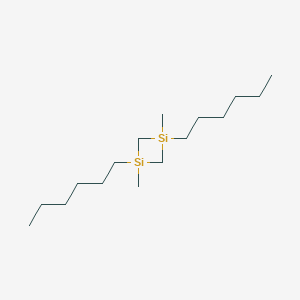
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane is an organosilicon compound with the molecular formula C16H36Si2 This compound is characterized by the presence of two silicon atoms in a three-membered ring structure, with hexyl and methyl groups attached to the silicon atoms
Vorbereitungsmethoden
The synthesis of 1,3-Dihexyl-1,3-dimethyl-1,3-disiletane typically involves the reaction of hexyl and methyl-substituted silanes under specific conditions. One common method involves the use of hexylsilane and methylsilane as starting materials, which are reacted in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the disiletane ring structure. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The hexyl and methyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds. For example, chlorination can replace hydrogen atoms with chlorine atoms, forming chlorosilane derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone
Reducing agents: Lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), organometallic compounds
Major products formed from these reactions include silanol, siloxane, silane, and chlorosilane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of silicon-based ring structures and their reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties and biocompatibility.
Medicine: Explored for its potential use in the development of silicon-based pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings. It is also used in the manufacture of electronic components and devices.
Wirkmechanismus
The mechanism of action of 1,3-Dihexyl-1,3-dimethyl-1,3-disiletane involves its interaction with molecular targets and pathways in biological systems. The compound’s silicon atoms can form stable bonds with various functional groups, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane can be compared with other similar organosilicon compounds, such as:
1,3-Dimethyl-1,3-diphenyl-1,3-disiletane: This compound has phenyl groups instead of hexyl groups, which can affect its chemical reactivity and applications.
1,3-Diethyl-1,3-dimethyl-1,3-disiletane: The presence of ethyl groups instead of hexyl groups can influence the compound’s physical properties and reactivity.
1,3-Divinyl-1,3-dimethyl-1,3-disiletane: Vinyl groups can introduce additional reactivity, making this compound useful in polymerization reactions.
Eigenschaften
CAS-Nummer |
160053-05-4 |
|---|---|
Molekularformel |
C16H36Si2 |
Molekulargewicht |
284.63 g/mol |
IUPAC-Name |
1,3-dihexyl-1,3-dimethyl-1,3-disiletane |
InChI |
InChI=1S/C16H36Si2/c1-5-7-9-11-13-17(3)15-18(4,16-17)14-12-10-8-6-2/h5-16H2,1-4H3 |
InChI-Schlüssel |
MXTNBJLPDABKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si]1(C[Si](C1)(C)CCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


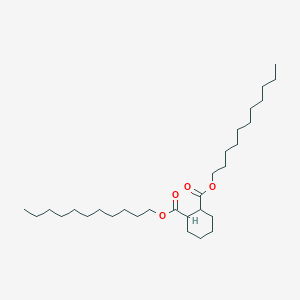
![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
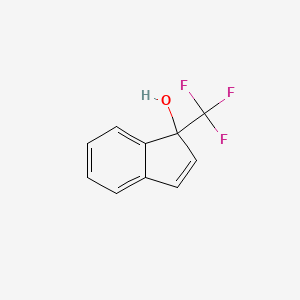

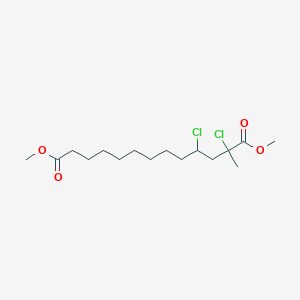
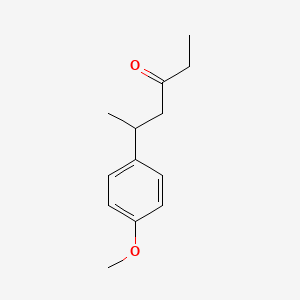
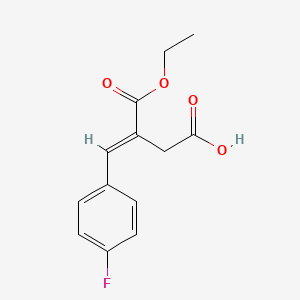
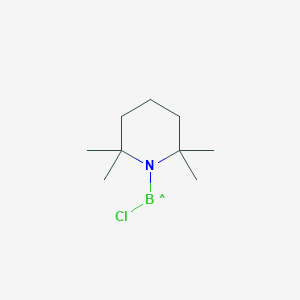
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
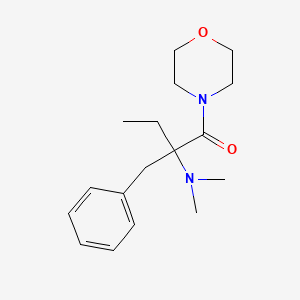
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
